

Application Notes and Protocols: Nitration of Methyl Benzoate to Form Nitroaromatic Compounds

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Compound of Interest

Compound Name: *Methyl 3-amino-4-methyl-5-nitrobenzoate*

Cat. No.: *B184825*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the nitration of methyl benzoate, a classic and important electrophilic aromatic substitution reaction. The primary product of this reaction is methyl m-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.^{[1][2]} The ester group of methyl benzoate deactivates the aromatic ring and directs the incoming electrophile, the nitronium ion (NO_2^+), to the meta position.^{[1][2][3][4]}

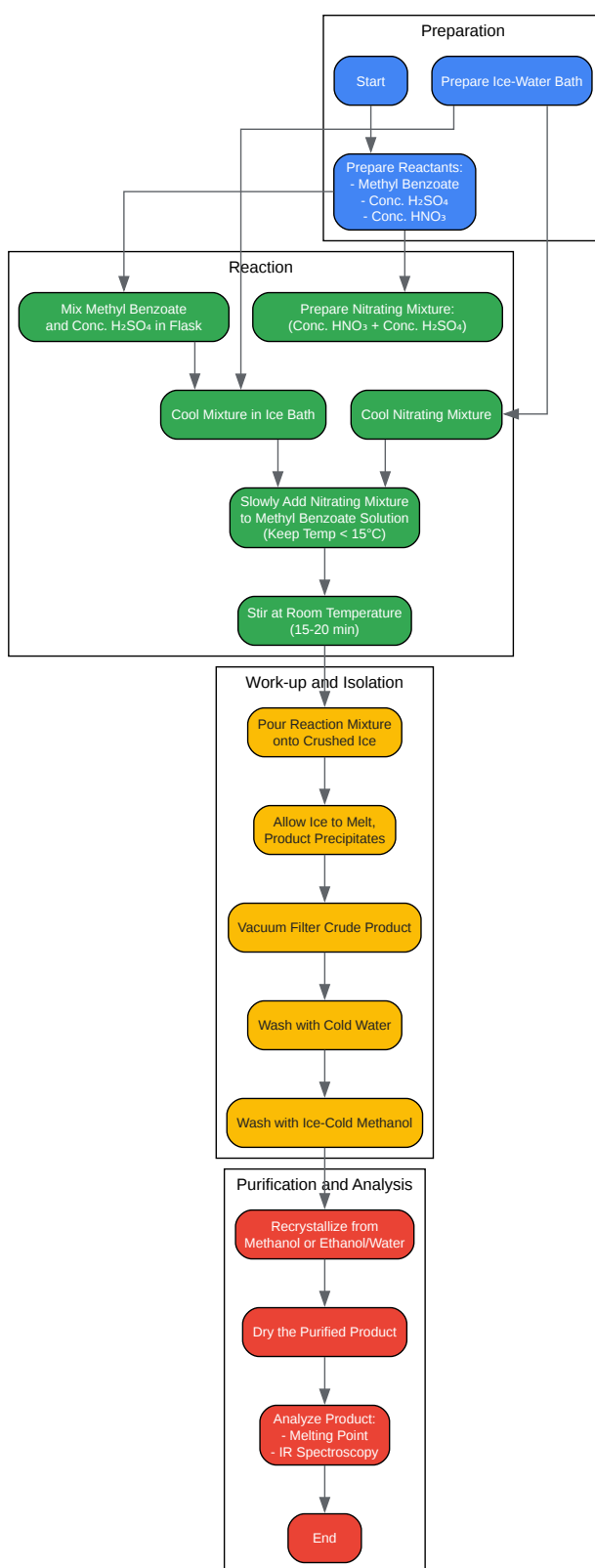
The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.^{[1][2]} Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion.^{[1][5]} Careful control of the reaction temperature is crucial to ensure the selective formation of the desired mononitrated product and to minimize the formation of byproducts.^{[4][6]}

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the nitration of methyl benzoate on a laboratory scale.

Parameter	Value	Source(s)
Reactants		
Methyl Benzoate	2.0 g (1.5 moles)	[3][7]
Concentrated Sulfuric Acid	4.0 - 6.0 mL	[3][8]
Concentrated Nitric Acid	1.5 - 2.0 mL	[2][3]
Reaction Conditions		
Reaction Temperature	0 - 15 °C	[4][6][7]
Reaction Time	15 - 20 minutes (post-addition)	[8][9]
Product Information		
Major Product	Methyl m-nitrobenzoate	[3][6]
Typical Yield	60 - 85%	[4]
Melting Point (crude)	Varies	
Melting Point (recrystallized)	78 °C	[10][11]
Purification		
Recrystallization Solvent	Methanol or Ethanol/Water	[3][8]

Experimental Workflow



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Caption: Experimental workflow for the nitration of methyl benzoate.

Detailed Experimental Protocol

Safety Precautions: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This experiment should be performed in a well-ventilated fume hood.

- 1. Preparation of the Nitrating Mixture:** a. In a clean, dry test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.[3] b. Cool this mixture in an ice-water bath.[3]
- 2. Reaction Setup:** a. Weigh 2.0 g of methyl benzoate into a 50 mL Erlenmeyer flask.[3] b. Slowly add 4.0 mL of concentrated sulfuric acid to the methyl benzoate while swirling the flask to ensure thorough mixing.[3] c. Cool this mixture in an ice-water bath.[3]
- 3. Nitration Reaction:** a. While continuously swirling the flask containing the methyl benzoate solution in the ice bath, slowly add the prepared cold nitrating mixture dropwise using a Pasteur pipette.[3][6] b. The addition should be carried out over a period of approximately 15 minutes, ensuring the temperature of the reaction mixture does not exceed 15 °C.[6] c. After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15-20 minutes with occasional swirling.[8][9]
- 4. Isolation of the Crude Product:** a. Pour the reaction mixture carefully onto approximately 20 g of crushed ice in a beaker.[3] b. Stir the mixture until all the ice has melted. The crude methyl m-nitrobenzoate will precipitate as a solid.[3] c. Isolate the solid product by vacuum filtration using a Büchner funnel.[3] d. Wash the crude product on the filter paper with two portions of cold water, followed by a wash with a small amount of ice-cold methanol to remove residual acids and some impurities.[6][9]
- 5. Purification by Recrystallization:** a. Transfer the crude product to a clean Erlenmeyer flask. b. Add a minimal amount of hot methanol or an ethanol/water mixture to dissolve the solid.[3][8] c. Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to induce crystallization. d. Collect the purified crystals by vacuum filtration. e. Dry the crystals completely before determining the final yield and melting point.

6. Product Characterization: a. Determine the melting point of the purified methyl m-nitrobenzoate. The literature melting point is 78 °C.[10][11] b. Obtain an infrared (IR) spectrum of the product. Key characteristic peaks should be observed for the ester carbonyl group ($\sim 1715\text{ cm}^{-1}$) and the nitro group (~ 1520 and 1350 cm^{-1}).[4]

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